molecular formula C22H20BrNO2 B11430079 6-bromo-4-(2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11430079
M. Wt: 410.3 g/mol
InChI Key: MWDTXPDOUGFPLW-UHFFFAOYSA-N
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Description

6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multi-step organic reactions. One common method is the direct carbonylation of o-alkenylanilines with carbon monoxide (CO) in the presence of a palladium catalyst and a substoichiometric amount of copper acetate (Cu(OAc)2) as an oxidant . This method is efficient and can be performed under mild conditions.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives with additional carbonyl groups, while substitution can produce a variety of functionalized quinolinones .

Scientific Research Applications

6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The bromine and propoxyphenyl groups play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the propoxyphenyl group differentiates it from other quinolinone derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H20BrNO2

Molecular Weight

410.3 g/mol

IUPAC Name

6-bromo-4-(2-propoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C22H20BrNO2/c1-2-11-26-20-10-6-5-8-15(20)17-13-21(25)24-22-16-9-4-3-7-14(16)19(23)12-18(17)22/h3-10,12,17H,2,11,13H2,1H3,(H,24,25)

InChI Key

MWDTXPDOUGFPLW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br

Origin of Product

United States

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